molecular formula C21H21N3O2 B3013962 5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide CAS No. 1396858-86-8

5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide

Cat. No.: B3013962
CAS No.: 1396858-86-8
M. Wt: 347.418
InChI Key: PYRITRCHZHHMQO-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is a synthetic small molecule characterized by an isoxazole core substituted at the 5-position with a cyclopropyl group and at the 3-position with a carboxamide moiety. The carboxamide nitrogen is further substituted with a phenethyl group and a pyridin-2-ylmethyl group.

Properties

IUPAC Name

5-cyclopropyl-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-21(19-14-20(26-23-19)17-9-10-17)24(15-18-8-4-5-12-22-18)13-11-16-6-2-1-3-7-16/h1-8,12,14,17H,9-11,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRITRCHZHHMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that 5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies showed that it can induce apoptosis in cancer cell lines, suggesting its role as a therapeutic agent in oncology .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of isoxazole compounds. Specifically, this compound has been shown to promote neuronal differentiation in stem cells, indicating its potential use in neurodegenerative disease therapies .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Demonstrated inhibition of Gram-positive and Gram-negative bacteria with minimal cytotoxicity .
Anticancer Effects Induced apoptosis in breast and lung cancer cell lines; further studies are needed for in vivo validation .
Neuroprotection Enhanced neuronal differentiation at concentrations as low as 20 µM in stem/progenitor cells .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide, particularly the isoxazole-carboxamide scaffold and substituted aromatic/heteroaromatic groups:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula (Hill Notation) Molecular Weight CAS No. Key Substituents
Target Compound C₂₃H₂₄N₃O₂ ~386.46 Not Available 5-cyclopropyl, N-phenethyl, N-(pyridin-2-ylmethyl)
n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide C₁₃H₁₁N₂O₂S 259.30 1632463-24-1 5-thiophen-2-yl, N-cyclopropyl
GSK2830371 C₂₃H₂₉ClN₄O₂S 461.02 1404456-53-6 5-chloropyridinyl, cyclopentyl, cyclopropylamino, thiophene-carboxamide
Key Observations:

Core Modifications :

  • The target compound and n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide both feature a cyclopropyl group but differ in the isoxazole 5-position substitution (thiophene vs. cyclopropyl). The thiophene moiety in the latter may enhance π-π stacking interactions compared to the cyclopropyl group .
  • GSK2830371 replaces the isoxazole with a thiophene ring but retains the carboxamide functionality, emphasizing the role of sulfur-containing heterocycles in binding affinity .

Molecular Weight and Complexity :

  • The target compound (MW ~386.46) is lighter than GSK2830371 (MW 461.02), suggesting differences in solubility or bioavailability. The inclusion of chlorine in GSK2830371 may improve metabolic stability but increases molecular weight .

Crystallographic and Database Insights

  • Cambridge Structural Database (CSD): Over 500,000 small-molecule crystal structures are archived in the CSD, including isoxazole derivatives.
  • SHELX Applications : SHELXL remains the gold standard for small-molecule refinement. Structural comparisons of similar compounds often rely on SHELX-derived data to analyze bond lengths, angles, and conformational flexibility .

Biological Activity

5-Cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide (CAS No. 1396858-86-8) is a compound of interest due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step synthetic routes, including cycloaddition reactions with aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine. This method leads to the formation of trisubstituted isoxazoles, which are crucial for the biological activity of the compound .

Chemical Structure

  • Molecular Formula : C_{19}H_{22}N_{4}O_{2}
  • Molecular Weight : 346.4 g/mol
  • CAS Number : 1396858-86-8

Biological Activity

The biological activity of this compound has been investigated in various studies, showcasing its potential therapeutic applications:

Anticancer Activity

Research indicates that isoxazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole have been shown to inhibit tumor cell growth through various mechanisms, including the modulation of signaling pathways such as JAK/STAT and apoptosis induction .

Table 1: Summary of Anticancer Activities

CompoundCell LineIC50 (μg/mL)Mechanism of Action
Compound 3 (N-phenyl derivative)Colon cancer (CT-26)2.5Inhibition of STAT3 phosphorylation
5-Cyclopropyl-N-phenethyl derivativeVariousTBDModulation of apoptotic pathways

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Isoxazole derivatives have been linked to the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression and inflammation.
  • Receptor Modulation : It could interact with various receptors, altering downstream signaling pathways that lead to cell proliferation or apoptosis.
  • Cytokine Regulation : The ability to modulate cytokine production suggests a role in managing immune responses .

Case Studies

Several studies have highlighted the efficacy of isoxazole derivatives in preclinical models:

  • Study on Colon Cancer Cells : A study demonstrated that a related isoxazole derivative significantly downregulated phosphorylated STAT3 levels in colon cancer cells, indicating potential for further development as a chemotherapeutic agent .
  • Inflammation Models : In vivo studies showed that similar compounds reduced inflammation markers in animal models, supporting their use in inflammatory conditions .

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